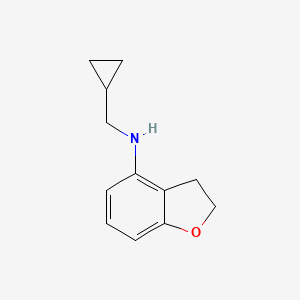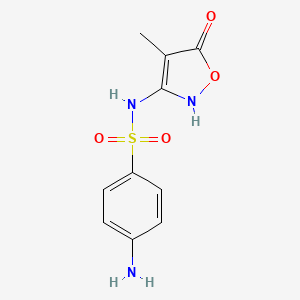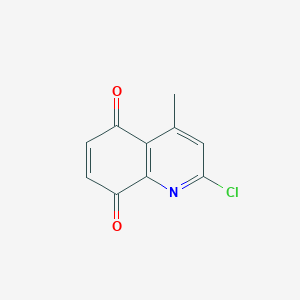
5,8-Quinolinedione, 2-chloro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Quinolinedione, 2-chloro-4-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5,8-quinolinedione forms the core of many bioactive molecules, making it a significant compound in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-quinolinedione derivatives typically involves the oxidation of quinoline or its derivatives. One common method includes the use of oxidizing agents such as sodium chlorate in acidic conditions . The reaction conditions often require careful control to avoid side reactions and to maximize yield .
Industrial Production Methods
Industrial production methods for 5,8-quinolinedione derivatives may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by oxidation and purification steps. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Quinolinedione, 2-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline-ortho-quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits significant cytotoxic activity against cancer cell lines.
Medicine: Potential use as an anticancer, antibacterial, and antifungal agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,8-quinolinedione, 2-chloro-4-methyl- involves its interaction with cellular enzymes and proteins. The compound can inhibit the activity of NAD(P)H:quinone oxidoreductase, leading to the generation of reactive oxygen species and subsequent cell death . This mechanism is particularly effective against cancer cells, making it a promising anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Another quinoline derivative with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Streptonigrin: A natural antibiotic with a quinoline core structure.
Uniqueness
5,8-Quinolinedione, 2-chloro-4-methyl- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chlorine and methyl groups at specific positions on the quinoline ring contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
101402-58-8 |
|---|---|
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
2-chloro-4-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6ClNO2/c1-5-4-8(11)12-10-7(14)3-2-6(13)9(5)10/h2-4H,1H3 |
InChI-Schlüssel |
VKVAWGYZXSHGNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=O)C=CC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)

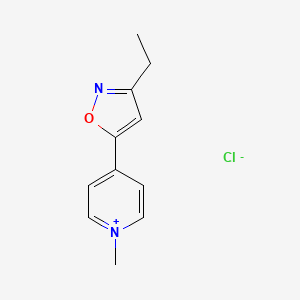
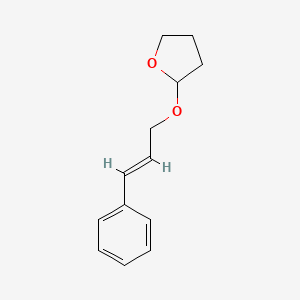
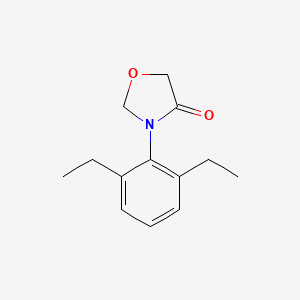
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
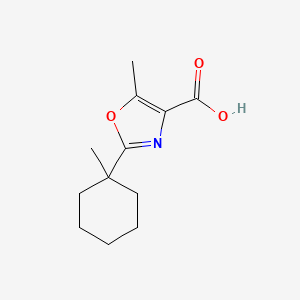
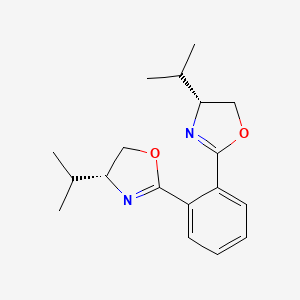
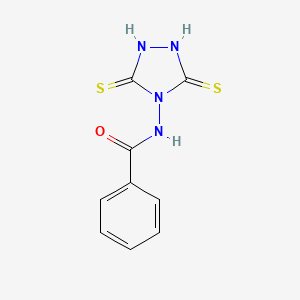
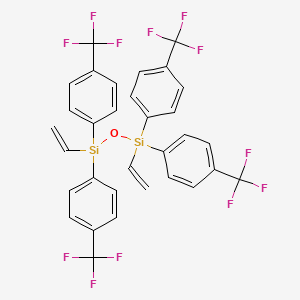
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
